molecular formula C26H55N B009203 Ditridecylamine CAS No. 101012-97-9

Ditridecylamine

Cat. No. B009203
M. Wt: 381.7 g/mol
InChI Key: PZFYOFFTIYJCEW-UHFFFAOYSA-N
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Description

Ditridecylamine is a chemical compound that belongs to the class of alkylamines, characterized by the presence of a nitrogen atom attached to alkyl groups. While direct studies on Ditridecylamine are scarce, research on similar amines and their derivatives provides insight into their general properties, synthesis methods, and applications.

Synthesis Analysis

The synthesis of complex amines typically involves the alkylation of ammonia or primary amines with alcohols, halides, or similar compounds. For instance, a study on the synthesis of mesoporous carbon nitride materials from dicyandiamide suggests a method that might be adapted for synthesizing nitrogen-containing compounds through nanocasting and thermal condensation processes (Jie Xu et al., 2014).

Molecular Structure Analysis

The molecular structure of amines, including Ditridecylamine, is pivotal in determining their reactivity and physical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the structure of such compounds. Research on di- and triethanolamine complexes provides insights into how molecular structure analysis can be conducted using these techniques (A. Karadağ et al., 2001).

Chemical Reactions and Properties

The chemical reactivity of Ditridecylamine would be influenced by its amine group, which can participate in a variety of reactions, including condensations, substitutions, and catalysis. The study on carbon nitride synthesis illustrates the potential catalytic applications of nitrogen-containing compounds in base-catalyzed reactions (Michael J. Bojdys et al., 2008).

Scientific Research Applications

Agrochemicals

In agrochemicals, DTDA has been used as a dispersant for herbicides and insecticides. DTDA can improve the efficacy of these chemicals by dispersing them evenly in water and enhancing their penetration into plant tissues. In vivo studies have shown that DTDA can improve the efficacy of herbicides and insecticides by enhancing their penetration into plant tissues.

Surfactants

In surfactants, DTDA has been used as an emulsifier for oil-in-water emulsions. DTDA can stabilize the emulsions and prevent the separation of oil and water. DTDA molecules arrange themselves in a way that the hydrophobic chains are facing inward, forming a core, and the hydrophilic heads are facing outward, forming a shell.

Extreme Pressure Additives

Ditridecylamine is used for the production of extreme pressure additives (EP-additives), which are used in machine and motor oils and metal working fluids . These additives are designed to prevent wear and tear on machinery parts by reducing friction between them. They work by forming a protective layer on the surface of the parts, which helps to reduce the amount of direct contact between them, thereby reducing wear and tear .

Automotive & Transportation

In the automotive and transportation industry, Ditridecylamine is used as an additive in lubricants . It helps to improve the performance of the lubricants by reducing friction and wear, and by protecting the engine parts from corrosion .

Chemical Intermediates

Ditridecylamine is used as a chemical intermediate in various chemical reactions . It can act as a catalyst, accelerating the rate of chemical reactions, or it can be used as a building block in the synthesis of more complex molecules .

Corrosion Inhibitors

Ditridecylamine is used in the production of corrosion inhibitors . These inhibitors are chemicals that can significantly reduce the corrosion rate of metals and alloys. They work by forming a protective layer on the surface of the metal, which prevents it from coming into contact with corrosive substances .

Personal Care

Ditridecylamine is used as a building block in personal care applications . It can be used in the formulation of skin care products, hair care products, and cosmetics. It helps to improve the texture and feel of these products .

Pharma Applications

Ditridecylamine is used in pharma applications . It can act as a catalyst, accelerating the rate of chemical reactions, or it can be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

N-tridecyltridecan-1-amine
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InChI

InChI=1S/C26H55N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFYOFFTIYJCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCNCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H55N
Source PubChem
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DSSTOX Substance ID

DTXSID4064056
Record name 1-Tridecanamine, N-tridecyl-
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Molecular Weight

381.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid with an unpleasant odor; [Sigma-Aldrich MSDS]
Record name Ditridecylamine
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Product Name

Ditridecylamine

CAS RN

5910-75-8, 101012-97-9
Record name Ditridecylamine
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Record name 1-Tridecanamine, N-tridecyl-
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Record name DITRIDECYLAMINE
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Record name 1-Tridecanamine, N-tridecyl-
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Record name 1-Tridecanamine, N-tridecyl-
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Record name N-tridecyltridecan-1-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
CW Hoerr, HJ Harwood… - The Journal of Organic …, 1946 - ACS Publications
… While ditridecylamine appears to present a similar behavior, its transformation is so rapid as to preclude accurate determination of the freezing point. Since the purity of this amine was …
Number of citations: 9 pubs.acs.org
MJ Solomon, AS Almusallam, KF Seefeldt… - …, 2001 - ACS Publications
The melt-state linear and nonlinear shear rheological properties of hybrid materials of polypropylene and amine-exchanged montmorillonite were studied. The materials were prepared …
Number of citations: 848 pubs.acs.org
CW Hoerr, HJ Harwood… - The Journal of Organic …, 1944 - ACS Publications
… This paper presents the solubilities of dioctylamine, didodecylamine, ditridecylamine, ditetradecylamine, dipentadecylamine, and dioctadecylamine in fourteen organic solvents. …
Number of citations: 58 pubs.acs.org
SJ Ensor - 2015 - search.proquest.com
… The molybdic oxide is converted into molybdic acid through the hydrolysis of the MoO3, which then forms a close ion pair with the Ditridecylamine Hydrate DTDAH+, after the excess …
Number of citations: 0 search.proquest.com
C Bennett, J Bell, J Guevremont - 2016 - sae.org
… Tridodecylamine, trioctylamine, and ditridecylamine are small molecule amines used as functional analogs for the larger dispersant molecule, and were used as received from Aldrich. …
Number of citations: 1 www.sae.org
PT Brook, GM Potter - 1974 - books.google.com
… the secondary amine, ditridecylamine, was preferred for vanadium extraction because it is more easily stripped. Furthermore, phase disengagement using ditridecylamine is more rapid …
Number of citations: 12 books.google.com
B Weaver - 1961 - books.google.com
… Extraction of Np (V) from nitrate solutions by secondary amines was very low, with coefficients of 0.003 and 0.03 by 0.3 M ditridecylamine from 2 N and 8 N HNO. 3, respectively. …
Number of citations: 1 books.google.com
Z Jin, ST Yang - Biotechnology progress, 1998 - Wiley Online Library
… The solvent used in the extraction was a secondary amine, ditridecylamine (Adogen 283, Shrex Chemical Co.), in oleyl alcohol (Aldrich), as the diluent, at various proportions—4% (v/v), …
Number of citations: 169 aiche.onlinelibrary.wiley.com
B Weaver, DE Horner - Journal of Chemical and Engineering …, 1960 - ACS Publications
RESULTS Primary Amines. Table I contains data from one of the primary amines studied, Rohm and Hass Primene JM-T. Extraction of Np (IV) was low fromnitrate solutions but …
Number of citations: 45 pubs.acs.org
AM Wilson, PJ Bailey, PA Tasker… - Chemical Society …, 2014 - pubs.rsc.org
The modes of action of the commercial solvent extractants used in extractive hydrometallurgy are classified according to whether the recovery process involves the transport of metal …
Number of citations: 423 pubs.rsc.org

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